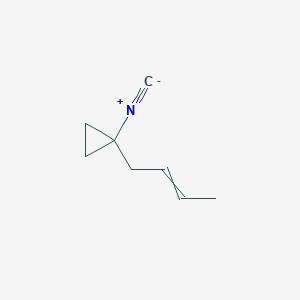

1-(But-2-en-1-yl)-1-isocyanocyclopropane

Description

1-(But-2-en-1-yl)-1-isocyanocyclopropane (CAS 62398-25-8) is a cyclopropane derivative featuring an isocyano group (-NC) and a but-2-enyl substituent attached to the strained three-membered ring. Its molecular formula is C₈H₁₁N, with a molar mass of 121.18 g/mol . The compound’s structure combines the unique electronic effects of the isocyan group—a strong electron-withdrawing moiety—with the steric and electronic contributions of the unsaturated butenyl chain.

Properties

CAS No. |

62398-25-8 |

|---|---|

Molecular Formula |

C8H11N |

Molecular Weight |

121.18 g/mol |

IUPAC Name |

1-but-2-enyl-1-isocyanocyclopropane |

InChI |

InChI=1S/C8H11N/c1-3-4-5-8(9-2)6-7-8/h3-4H,5-7H2,1H3 |

InChI Key |

NEVSLTVOZLKSJN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC1(CC1)[N+]#[C-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(But-2-en-1-yl)-1-isocyanocyclopropane with analogous cyclopropane derivatives:

| Compound | Substituents | Functional Groups | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 1-(But-2-en-1-yl)-1-isocyanocyclopropane | But-2-enyl, isocyan | Isocyan (-NC), alkene | C₈H₁₁N | 121.18 | High ring strain; nucleophilic at isocyan |

| 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene | But-2-enyloxy, ethylbenzene | Ether (-O-), aromatic | C₁₂H₁₆O | 176.26 | Low reactivity; hydrophobic |

| 1-Methyl-1-isopropyl-2-nonylcyclopropane | Methyl, isopropyl, nonyl | Alkyl chains | C₁₆H₃₀ | 222.41 | High hydrophobicity; low polarity |

| 1-Acetyl-4-isopropenylcyclopentene | Acetyl, isopropenyl | Ketone (C=O), alkene | C₁₀H₁₂O | 148.20 | Conjugated system; electrophilic carbonyl |

| 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide | Hydroxyimino, carboxamide | Amide, hydroxylimino | C₁₄H₁₇N₃O₂ | 267.31 | Hydrogen-bonding capacity; planar amide |

Key Observations :

- Electronic Effects: The isocyan group in the target compound imparts significant electron-withdrawing character, making the cyclopropane ring more susceptible to nucleophilic attack compared to alkyl-substituted derivatives (e.g., 1-Methyl-1-isopropyl-2-nonylcyclopropane) .

- Reactivity : Unlike ether- or alkyl-substituted cyclopropanes, the isocyan group enables unique reactivity pathways, such as [2+1] cycloadditions or coordination to transition metals .

Stability and Reactivity Trends

- Ring Strain : All cyclopropane derivatives exhibit ring strain, but electron-withdrawing groups (e.g., isocyan) exacerbate ring-opening tendencies.

- Thermal Stability: Alkyl-substituted derivatives (e.g., 1-Methyl-1-isopropyl-2-nonylcyclopropane) are thermally stable, while isocyan-substituted analogs may decompose under elevated temperatures due to the labile -NC group .

Q & A

Basic: What are the established synthetic routes for 1-(But-2-en-1-yl)-1-isocyanocyclopropane, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of cyclopropane derivatives often involves [2+1] cycloaddition or ring-closing metathesis. For 1-isocyanocyclopropanes, a common route is the reaction of alkenes with dichlorocarbene intermediates followed by isocyanide substitution. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance carbene stability .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions .

- Catalyst use : Transition-metal catalysts (e.g., Pd or Ru) improve regioselectivity .

Experimental design (DoE) methods, such as factorial design, can systematically vary parameters (e.g., molar ratios, solvents) to identify optimal conditions .

Basic: How can the molecular structure of 1-(But-2-en-1-yl)-1-isocyanocyclopropane be characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- IR Spectroscopy :

Advanced: How should researchers address contradictions in reported binding affinities of 1-(But-2-en-1-yl)-1-isocyanocyclopropane with biological targets?

Methodological Answer:

Contradictions in binding data (e.g., ΔG values for enzyme interactions) may arise from assay conditions or target flexibility. Mitigation strategies include:

- Validation assays : Replicate studies using standardized protocols (e.g., fixed pH, ionic strength) .

- Structural analysis : Compare docking poses (e.g., competitive vs. non-competitive inhibition) to explain affinity differences (Table 1) .

- Statistical rigor : Apply ANOVA or multivariate analysis to quantify variability across studies .

Table 1. Reported Binding Affinities of Cyclopropane Derivatives with Enzymes

| Study | Target | ΔG (kcal/mol) | Inhibition Type |

|---|---|---|---|

| Study A | Cysteine Protease | -7.2 | Competitive |

| Study B | ACO2 (Arabidopsis) | -6.5 | Non-competitive |

| Study C | Ethylene Synthase | -6.0 | Competitive |

Advanced: What experimental design strategies are recommended for studying the reactivity of the isocyanocyclopropane moiety under varying conditions?

Methodological Answer:

- Factorial Design : Test interactions between variables (e.g., temperature, solvent polarity, and catalysts) to map reaction outcomes .

- Response Surface Methodology (RSM) : Optimize yields by modeling nonlinear relationships between parameters .

- High-Throughput Screening : Use automated platforms to rapidly assess stability under oxidative, thermal, or photolytic stress .

Basic: What safety precautions are necessary when handling 1-(But-2-en-1-yl)-1-isocyanocyclopropane in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (P261, P262) .

- Ventilation : Ensure adequate airflow to mitigate vapor accumulation .

- Toxicology : Conduct acute toxicity assays (e.g., LD50 in vitro) due to limited toxicological data .

Advanced: How can computational modeling predict the cyclopropane ring's stability in 1-(But-2-en-1-yl)-1-isocyanocyclopropane during chemical reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- DFT Calculations :

- Docking Studies :

- Predict steric clashes in enzyme active sites that may destabilize the cyclopropane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.